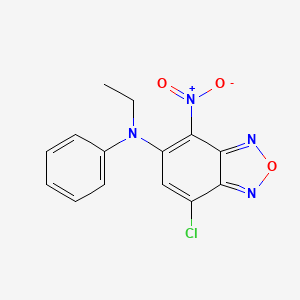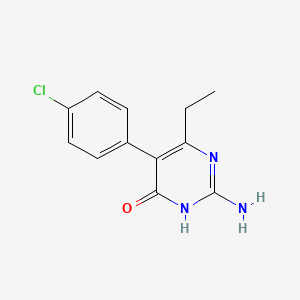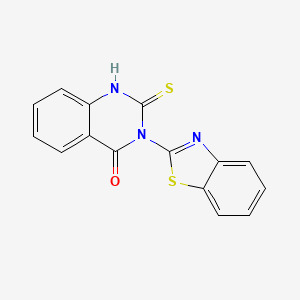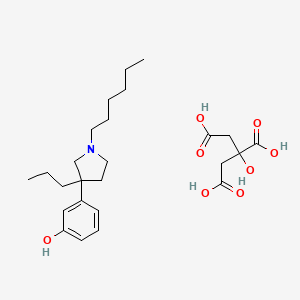![molecular formula C16H18N2O6 B12918225 diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate CAS No. 93020-27-0](/img/structure/B12918225.png)
diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 5-position of the indole ring and a malonate ester group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate typically involves the reaction of 5-nitroindole with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 5-nitroindole, diethyl malonate, sodium ethoxide.
Reaction Conditions: Reflux in ethanol.
Procedure: The 5-nitroindole is dissolved in ethanol, and diethyl malonate is added along with sodium ethoxide. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-((5-amino-1H-indol-3-yl)methyl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-((5-nitro-1H-indol-3-yl)methyl)malonic acid.
Aplicaciones Científicas De Investigación
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate can be compared with other indole derivatives such as:
Diethyl 2-((5-bromo-1H-indol-3-yl)methyl)malonate: Similar structure but with a bromo group instead of a nitro group, leading to different reactivity and biological activities.
Diethyl 2-((5-chloro-1H-indol-3-yl)methyl)malonate: Contains a chloro group, which also affects its chemical and biological properties.
The uniqueness of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate lies in its nitro group, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts.
Propiedades
Número CAS |
93020-27-0 |
|---|---|
Fórmula molecular |
C16H18N2O6 |
Peso molecular |
334.32 g/mol |
Nombre IUPAC |
diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H18N2O6/c1-3-23-15(19)13(16(20)24-4-2)7-10-9-17-14-6-5-11(18(21)22)8-12(10)14/h5-6,8-9,13,17H,3-4,7H2,1-2H3 |
Clave InChI |
CWOWTBUJIGHWHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)



![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)


![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)

![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
